molecular formula C13H26N2O2 B11956393 Dodecanamide, N-(aminocarbonyl)- CAS No. 5657-21-6

Dodecanamide, N-(aminocarbonyl)-

Cat. No.: B11956393
CAS No.: 5657-21-6
M. Wt: 242.36 g/mol
InChI Key: WPXLVFJLKUOCQC-UHFFFAOYSA-N
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Description

Dodecanamide, N-(aminocarbonyl)-, also known as lauramide, is an organic compound with the molecular formula C12H25NO. It is a derivative of dodecanoic acid (lauric acid) and is characterized by the presence of an amide group. This compound is commonly used in various industrial applications due to its surfactant properties and is also of interest in scientific research for its potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecanamide, N-(aminocarbonyl)- can be synthesized through the reaction of dodecanoic acid with ammonia or an amine under appropriate conditions. One common method involves the use of dodecanoyl chloride, which reacts with ammonia to form the desired amide. The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature .

Industrial Production Methods

In industrial settings, the production of dodecanamide, N-(aminocarbonyl)- often involves the use of large-scale reactors where dodecanoic acid is reacted with ammonia or an amine in the presence of a catalyst. The reaction conditions are optimized to ensure high yield and purity of the product. The resulting amide is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Dodecanamide, N-(aminocarbonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

Dodecanamide, N-(aminocarbonyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable emulsions.

    Industry: It is used in the production of detergents, cosmetics, and personal care products.

Mechanism of Action

The mechanism of action of dodecanamide, N-(aminocarbonyl)- involves its interaction with biological membranes. The compound can disrupt the lipid bilayer of microbial cell membranes, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and enhance the solubility of hydrophobic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dodecanamide, N-(aminocarbonyl)- is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its ability to form stable emulsions and interact with biological membranes sets it apart from other similar compounds .

Biological Activity

Dodecanamide, N-(aminocarbonyl)- (CAS Number: 1206525-47-4) is a fatty acid amide that has garnered attention for its potential biological activities. This compound is part of a larger class of amides that often exhibit diverse pharmacological properties. This article explores the biological activity of dodecanamide, N-(aminocarbonyl)-, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Dodecanamide, N-(aminocarbonyl)- is characterized by its long hydrophobic alkyl chain (dodecane) and an amine functional group. Its structural formula can be represented as follows:

C12H25CONH2\text{C}_{12}\text{H}_{25}\text{CONH}_2

This structure contributes to its unique interactions within biological systems.

The biological activity of dodecanamide, N-(aminocarbonyl)- can be attributed to several mechanisms:

  • Modulation of Lipid Metabolism : Fatty acid amides like dodecanamide have been shown to influence lipid metabolism by interacting with various enzymes involved in lipid synthesis and degradation.
  • Receptor Interaction : Research indicates that fatty acid amides can act as ligands for specific receptors, including cannabinoid receptors. This interaction may mediate various physiological responses such as pain relief and anti-inflammatory effects.
  • Neuroprotective Effects : Some studies suggest that dodecanamide may exhibit neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that dodecanamide can inhibit certain enzyme activities, which may contribute to its anti-inflammatory and analgesic effects. For example:

  • Inhibition of Phospholipase A2 : Dodecanamide has been shown to inhibit phospholipase A2 activity, which is crucial in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators.

In Vivo Studies

Animal models have provided insights into the potential therapeutic applications of dodecanamide:

  • Pain Relief : In rodent models, administration of dodecanamide resulted in significant reductions in pain responses, suggesting its potential use as an analgesic agent.
  • Anti-Inflammatory Effects : Studies have indicated that dodecanamide can reduce inflammation markers in vivo, supporting its use in treating inflammatory conditions.

Case Studies

  • Case Study on Pain Management : A study involving rats demonstrated that dodecanamide administration led to a significant decrease in pain-related behavior compared to control groups. The study concluded that the compound could serve as a basis for developing new analgesics.
  • Neuroprotection in Models of Alzheimer's Disease : Research investigating the effects of dodecanamide on neurodegeneration showed promising results in reducing amyloid-beta toxicity in neuronal cell cultures, indicating potential applications in Alzheimer's disease therapy.

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
Anti-inflammatoryInhibition of phospholipase A2
AnalgesicReduction in pain responses
NeuroprotectiveReduction of amyloid-beta toxicity

Properties

CAS No.

5657-21-6

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

N-carbamoyldodecanamide

InChI

InChI=1S/C13H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-12(16)15-13(14)17/h2-11H2,1H3,(H3,14,15,16,17)

InChI Key

WPXLVFJLKUOCQC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)NC(=O)N

Origin of Product

United States

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